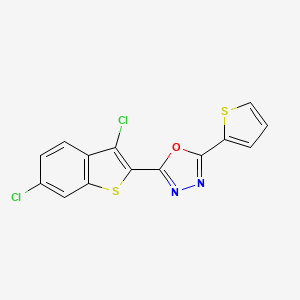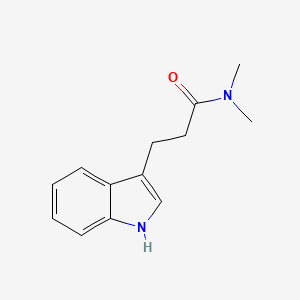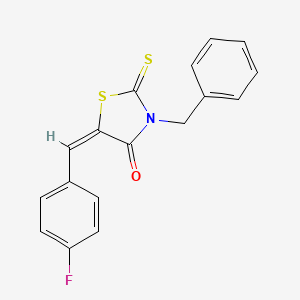![molecular formula C14H21N3O B7459313 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one, also known as PNU-69176E, is a chemical compound that belongs to the piperazine family. It is a selective antagonist of the dopamine D4 receptor and has been used in scientific research to investigate the role of this receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been used in various scientific research applications to investigate the role of dopamine D4 receptors in different physiological and pathological processes. For example, it has been used to study the effects of D4 receptor antagonism on cognitive function, addiction, and schizophrenia. 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been used to investigate the role of D4 receptors in the regulation of insulin secretion and glucose metabolism.
Mecanismo De Acción
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activation of D4 receptors, 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one can modulate the activity of dopamine pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD). 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been shown to reduce drug-seeking behavior in animal models of addiction and to improve glucose metabolism in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more specific and targeted investigations of the role of this receptor in different physiological and pathological processes. However, one limitation of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
Direcciones Futuras
There are several future directions for research involving 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one. One direction is to investigate its effects on other physiological and pathological processes, such as anxiety, depression, and Parkinson's disease. Another direction is to develop more potent and selective D4 receptor antagonists for use in lab experiments and potential therapeutic applications. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one on dopamine pathways and other signaling pathways in the brain and other tissues.
Métodos De Síntesis
The synthesis of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(pyridin-3-ylmethyl)piperazine with 1-butanone in the presence of a base, such as potassium carbonate, in anhydrous acetone. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one as a white crystalline solid with a melting point of 146-148 °C.
Propiedades
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-4-14(18)17-9-7-16(8-10-17)12-13-5-3-6-15-11-13/h3,5-6,11H,2,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFHENPAGOQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)

![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)